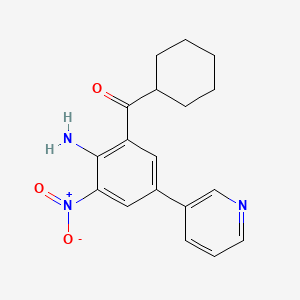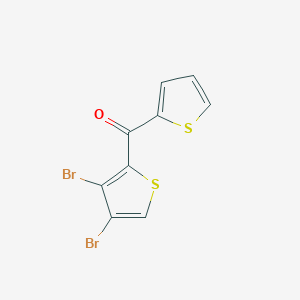
Methyl 2-ethoxy-3-(4-aminophenyl)propionate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-ethoxy-3-(4-aminophenyl)propionate is an organic compound that belongs to the class of esters It is characterized by the presence of an ester functional group, an ethoxy group, and an aminophenyl group attached to a propanoate backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-ethoxy-3-(4-aminophenyl)propionate can be achieved through several synthetic routes. One common method involves the esterification of 2-ethoxy-3-(4-aminophenyl)propanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the use of a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 4-aminophenyl is coupled with an ethoxy-substituted propanoate ester in the presence of a palladium catalyst and a base . This method provides a high yield of the desired ester under mild reaction conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and ensure high throughput. The use of automated systems for reagent addition and product separation enhances the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-ethoxy-3-(4-aminophenyl)propionate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other alkoxy groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, sodium alkoxides.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Alkoxy-substituted esters.
Applications De Recherche Scientifique
Methyl 2-ethoxy-3-(4-aminophenyl)propionate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds with anti-inflammatory and analgesic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 2-ethoxy-3-(4-aminophenyl)propionate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, influencing their activity. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can further interact with biological pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 3-(4-aminophenyl)propanoate
- Methyl 3-(4-aminophenoxy)propanoate
- Ethyl 3-(4-methoxyphenyl)propanoate
Uniqueness
Methyl 2-ethoxy-3-(4-aminophenyl)propionate is unique due to the presence of both an ethoxy group and an aminophenyl group, which confer distinct chemical and biological properties. The ethoxy group enhances its solubility in organic solvents, while the aminophenyl group provides sites for further functionalization and interaction with biological targets .
Propriétés
Formule moléculaire |
C12H17NO3 |
|---|---|
Poids moléculaire |
223.27 g/mol |
Nom IUPAC |
methyl 3-(4-aminophenyl)-2-ethoxypropanoate |
InChI |
InChI=1S/C12H17NO3/c1-3-16-11(12(14)15-2)8-9-4-6-10(13)7-5-9/h4-7,11H,3,8,13H2,1-2H3 |
Clé InChI |
LRYMWBCMNVMSMW-UHFFFAOYSA-N |
SMILES canonique |
CCOC(CC1=CC=C(C=C1)N)C(=O)OC |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![Methyl 4-[methyl(phenyl)amino]benzoate](/img/structure/B8302862.png)



